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Executive Summary

SNT-5505, also known as amsulostat (formerly PXS-5505), is an orally bioavailable, first-in-
class, small molecule inhibitor of the lysyl oxidase (LOX) family of enzymes. Developed by
Syntara Limited, SNT-5505 is currently under investigation for the treatment of myelofibrosis
and other fibrotic and cancerous conditions. This technical guide provides a comprehensive
overview of the mechanism of action of SNT-5505, supported by preclinical and clinical data. It
is intended for researchers, scientists, and drug development professionals seeking a detailed
understanding of this novel therapeutic agent.

Core Mechanism of Action: Pan-Lysyl Oxidase
Inhibition

SNT-5505 exerts its therapeutic effect by inhibiting the enzymatic activity of the lysyl oxidase
(LOX) family, which includes LOX and four LOX-like proteins (LOXL1-4). These copper-

dependent amine oxidases are critical for the cross-linking of collagen and elastin, the primary
structural components of the extracellular matrix (ECM).[1][2][3][4] In pathological conditions
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such as myelofibrosis, the upregulation of LOX enzymes leads to excessive ECM deposition
and tissue stiffening, driving disease progression.[5]

By inhibiting the entire LOX family, SNT-5505 effectively blocks the maturation and stabilization
of collagen and elastin fibers.[3][6] This disruption of the fibrotic process is the cornerstone of
its therapeutic potential, aiming to halt or even reverse the pathological accumulation of scar
tissue in the bone marrow and other organs.[7]

The proposed mechanism involves SNT-5505 binding to the enzymatic pocket of the lysyl
oxidases, thereby preventing the oxidative deamination of lysine residues in tropocollagen and
tropoelastin. This, in turn, inhibits the formation of covalent cross-links that are essential for the
structural integrity of the fibrotic matrix.[8]
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Figure 1: SNT-5505 Mechanism of Action.

Preclinical Evidence

The anti-fibrotic and anti-cancer activity of SNT-5505 has been demonstrated in a range of

preclinical models.

In Vitro and In Vivo Models of Fibrosis
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In various rodent models of systemic sclerosis, SNT-5505 demonstrated potent anti-fibrotic
efficacy. Oral administration of SNT-5505 inhibited LOX activity in the skin and LOXL2 activity
in the lungs.[1][9] This resulted in a reduction of dermal thickness and a-smooth muscle actin in
a skin fibrosis model, and a normalization of collagen and elastin cross-linking in a bleomycin-
induced lung fibrosis model.[1][9] The drug also showed efficacy in models of heart, kidney,
and liver fibrosis.[1][9]

Myelofibrosis Models

In mouse models of primary myelofibrosis, pan-LOX inhibitors, including precursors to SNT-
5505, significantly decreased bone marrow fibrotic burden and megakaryocyte numbers.[10]
These studies provided the foundational evidence for the clinical development of SNT-5505 in
myelofibrosis.

Cancer Models

Preclinical studies in pancreatic ductal adenocarcinoma (PDAC) mouse models showed that
SNT-5505, in combination with chemotherapy, increased survival by 35% and reduced
metastasis to the liver by 45% compared to chemotherapy alone.[11] The proposed
mechanism is the reduction of tumor fibrosis, which "normalizes" the tumor microenvironment,
allowing for better penetration and efficacy of chemotherapeutic agents.[11] Similar anti-stromal
effects have been observed in models of cholangiocarcinoma.[2]

Table 1: Summary of Preclinical Efficacy of SNT-5505

© 2026 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.mdpi.com/1422-0067/23/10/5533
https://pubmed.ncbi.nlm.nih.gov/35628342/
https://www.mdpi.com/1422-0067/23/10/5533
https://pubmed.ncbi.nlm.nih.gov/35628342/
https://www.mdpi.com/1422-0067/23/10/5533
https://pubmed.ncbi.nlm.nih.gov/35628342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7503219/
https://biotechdispatch.com.au/news/pharmaxis-announces-the-publication-of-positive-preclinical-data
https://biotechdispatch.com.au/news/pharmaxis-announces-the-publication-of-positive-preclinical-data
https://pmc.ncbi.nlm.nih.gov/articles/PMC11299993/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618119?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Model System Key Findings Reference
Reduced dermal thickness, a-
Rodent Models of Systemic smooth muscle actin, and
. Lo : [1]9]
Sclerosis pulmonary fibrosis. Normalized
collagen/elastin cross-linking.
] Decreased bone marrow
Mouse Models of Primary o
] ] fibrotic burden and [10]
Myelofibrosis
megakaryocyte numbers.
) Increased survival by 35% and
Pancreatic Ductal ) )
) reduced liver metastasis by
Adenocarcinoma Mouse [11]

Models

45% when combined with

chemotherapy.

Cholangiocarcinoma Mouse
Models

Restrained tumor growth and
improved survival in
combination with
chemotherapy. Reduced

fibroinflammatory reaction.

[2]

Clinical Development and Data

SNT-5505 has undergone Phase 1 and is currently in Phase 2 clinical trials for myelofibrosis.

Phase 1 Studies

Phase 1 trials in healthy volunteers and myelofibrosis patients established the safety,
tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of SNT-5505.[4][7] The drug
was well-tolerated and demonstrated excellent target engagement, with doses of 200 mg twice

daily (BID) achieving over 90% inhibition of plasma LOX and LOXL2 at trough concentrations.

[8][12]

Phase 2 Study in Myelofibrosis (MF-101 Trial)

An ongoing Phase 2 open-label study is evaluating SNT-5505 in combination with the JAK

inhibitor ruxolitinib for the treatment of myelofibrosis. Interim data has been positive, suggesting
SNT-5505 has the potential to be a breakthrough therapy.[1][11]
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Table 2: Interim Efficacy Data from Phase 2 MF-101 Trial of SNT-5505 in Combination with
Ruxolitinib

Efficacy
) Week 12 Week 24 Week 38 Week 52 Reference
Endpoint
Total
Symptom 46% (6/13 73% (8/11 80% (4/5
Score evaluable evaluable evaluable - [1][11][13]
(TSS50) patients) patients) patients)
Achievement
Mean TSS
Reduction - - -56% (n=8) -63% (n=5) [13]
from Baseline
Spleen
30% (3/10 44% (4/9
Volume
) evaluable evaluable - - [1][11][13]
Reduction ] ]
patients) patients)

(SVR) = 25%

Spleen
20% (2/10
Volume
_ evaluable - - - [1][11]
Reduction ]
patients)

(SVR) = 35%

Data is from interim analyses and the number of evaluable patients varies at each time point.

The safety profile of SNT-5505 in combination with ruxolitinib has been favorable, with no
treatment-related serious adverse events attributed to SNT-5505 in the interim analyses.[1][11]
[13]
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Figure 2: SNT-5505 Clinical Development Pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of SNT-5505 are largely
proprietary. However, based on published literature, the following methodologies were

employed.

Lysyl Oxidase Activity Assays

The inhibitory activity of SNT-5505 on the LOX family of enzymes was likely determined using
an Amplex Red oxidation assay.[5] This assay measures the hydrogen peroxide generated
during the enzymatic reaction. Recombinant human LOX family enzymes would be incubated
with a substrate in the presence of varying concentrations of SNT-5505. The resulting
fluorescence, proportional to enzyme activity, would be measured to determine the 1IC50
values. For in vivo target engagement, plasma samples from treated animals or humans would
be assayed for LOX and LOXL2 activity.[8][12]

Animal Models of Disease
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Bleomycin-Induced Lung Fibrosis: Mice are treated with bleomycin to induce lung fibrosis.
SNT-5505 is then administered orally. Efficacy is assessed by measuring lung collagen
content, histological analysis of lung tissue, and analysis of collagen/elastin cross-links.[1][9]

Systemic Sclerosis Skin Mouse Model: Fibrosis is induced in the skin of mice. The effect of
orally administered SNT-5505 is evaluated by measuring dermal thickness and the
expression of fibrotic markers like a-smooth muscle actin.[1][9]

Myelofibrosis Mouse Models: Genetically engineered mouse models that spontaneously
develop myelofibrosis (e.g., GATAllow or JAK2V617F mice) are used. SNT-5505 is
administered, and the primary endpoints are bone marrow fibrosis and megakaryocyte
count.[10]

Orthotopic and Autochthonous Mouse Models of Cancer: Human cancer cells are implanted
into the corresponding organ of immunodeficient mice (orthotopic), or genetically engineered
mice that develop cancer spontaneously (autochthonous) are used. SNT-5505 is
administered in combination with chemotherapy, and outcomes such as tumor growth,
metastasis, and survival are measured.[2][11]

Clinical Trial Protocol (MF-101, Combination Cohort)

Study Design: An open-label Phase 2 study in patients with intermediate-2 or high-risk
myelofibrosis who have a suboptimal response to ruxolitinib.

Intervention: SNT-5505 administered orally at a dose of 200 mg twice daily in combination
with a stable dose of ruxolitinib.

Primary Endpoints: Safety and tolerability.

Secondary Endpoints: Efficacy measures including Total Symptom Score (TSS) and Spleen
Volume Reduction (SVR).

Duration: Patients are treated for up to 52 weeks.[1][11]

Conclusion
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SNT-5505 (amsulostat) is a promising, first-in-class pan-lysyl oxidase inhibitor with a novel
mechanism of action that directly targets the fibrotic processes underlying myelofibrosis and
other diseases. Preclinical studies have robustly demonstrated its anti-fibrotic and anti-cancer
potential, and ongoing clinical trials in myelofibrosis have shown encouraging safety and
efficacy data. The ability of SNT-5505 to be combined with existing therapies like JAK inhibitors
positions it as a potentially transformative treatment for patients with a high unmet medical
need. Further clinical development will be crucial in fully defining the therapeutic role of this
innovative agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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